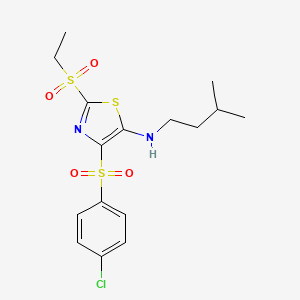
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family and has been synthesized using various methods.
作用機序
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine involves the inhibition of PKC activity. PKC is a serine/threonine kinase that is activated by various stimuli such as hormones, growth factors, and neurotransmitters. Upon activation, PKC phosphorylates downstream targets that regulate various cellular processes such as proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and inhibits its activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell types. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a potential role in the treatment of diabetes. In addition, it has been shown to modulate the release of neurotransmitters in the brain, suggesting a potential role in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine in lab experiments include its selectivity for PKC and its ability to inhibit downstream signaling pathways. It has also been shown to have low toxicity in various cell types. However, one limitation of using this compound is its solubility in aqueous solutions, which may require the use of organic solvents.
将来の方向性
There are several future directions for the study of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine. One direction is to study its potential role in the treatment of cancer and diabetes. Another direction is to study its effects on various signaling pathways and its potential role in the treatment of neurological disorders. In addition, future studies may focus on improving the solubility of this compound in aqueous solutions and developing more selective inhibitors of PKC.
合成法
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine has been reported in various research articles. One such method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylsulfonyl-N-isopentylthiazol-5-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
科学的研究の応用
4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-isopentylthiazol-5-amine has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes. PKC is an enzyme that plays a crucial role in signal transduction pathways and has been implicated in various diseases such as cancer and diabetes. This compound has been shown to selectively inhibit the activity of PKC and has been used to study its downstream effects.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(3-methylbutyl)-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-4-25(20,21)16-19-15(14(24-16)18-10-9-11(2)3)26(22,23)13-7-5-12(17)6-8-13/h5-8,11,18H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNOBGMUJUVKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2724570.png)
![3-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2724571.png)
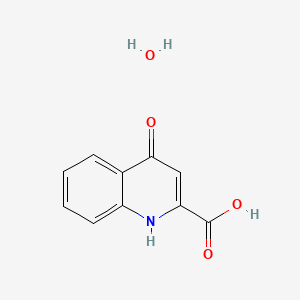
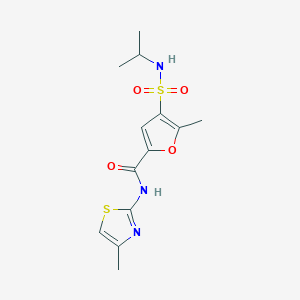
![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)
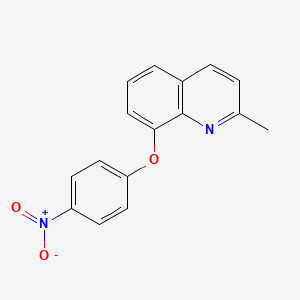
![6-(2-Hydroxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2724582.png)
![[(1R,3R)-3-(Aminomethyl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2724583.png)

![3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2724587.png)
![(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2724588.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2724589.png)
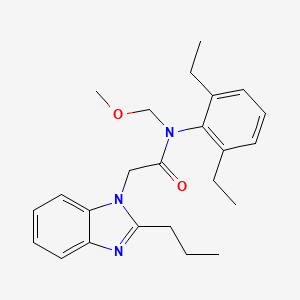
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)